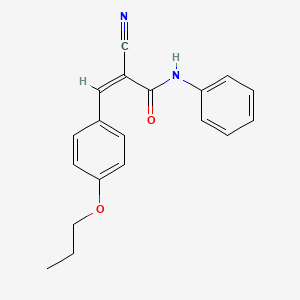
(Z)-2-cyano-N-phenyl-3-(4-propoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-cyano-N-phenyl-3-(4-propoxyphenyl)acrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a cyano group, a phenyl group, and a propoxyphenyl group attached to an acrylamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-phenyl-3-(4-propoxyphenyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-propoxybenzaldehyde, phenylamine, and malononitrile.
Condensation Reaction: The first step involves the condensation of 4-propoxybenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, to form (Z)-2-cyano-3-(4-propoxyphenyl)acrylonitrile.
Amidation Reaction: The resulting acrylonitrile is then subjected to an amidation reaction with phenylamine in the presence of a catalyst, such as triethylamine, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
High-Throughput Reactors: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalyst Optimization: Employing advanced catalysts to improve reaction rates and selectivity.
Purification Techniques: Implementing techniques like recrystallization and chromatography to achieve high-purity products.
化学反应分析
Types of Reactions
(Z)-2-cyano-N-phenyl-3-(4-propoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted acrylamides.
科学研究应用
(Z)-2-cyano-N-phenyl-3-(4-propoxyphenyl)acrylamide has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.
Materials Science: Used in the synthesis of polymers and copolymers with specific properties for industrial applications.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
作用机制
The mechanism of action of (Z)-2-cyano-N-phenyl-3-(4-propoxyphenyl)acrylamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The cyano group and phenyl rings play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(Z)-2-cyano-N-phenyl-3-(4-methoxyphenyl)acrylamide: Similar structure with a methoxy group instead of a propoxy group.
(Z)-2-cyano-N-phenyl-3-(4-ethoxyphenyl)acrylamide: Similar structure with an ethoxy group instead of a propoxy group.
Uniqueness
(Z)-2-cyano-N-phenyl-3-(4-propoxyphenyl)acrylamide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The propoxy group may enhance the compound’s lipophilicity, affecting its solubility and membrane permeability, which are important factors in its pharmacological and industrial applications.
属性
IUPAC Name |
(Z)-2-cyano-N-phenyl-3-(4-propoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-2-12-23-18-10-8-15(9-11-18)13-16(14-20)19(22)21-17-6-4-3-5-7-17/h3-11,13H,2,12H2,1H3,(H,21,22)/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYHKGTWPDNZAX-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














